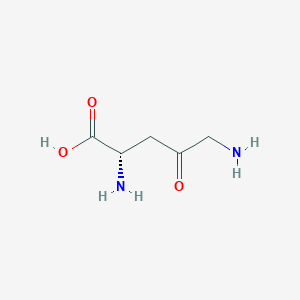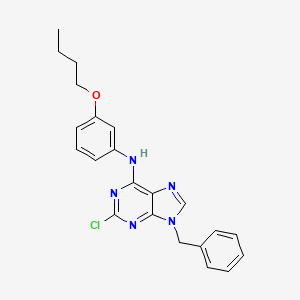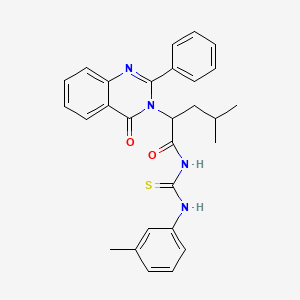
(S)-2,5-Diamino-4-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,5-Diamino-4-oxopentanoic acid is an organic compound with significant importance in various scientific fields. It is a derivative of amino acids and plays a crucial role in biochemical processes. This compound is known for its unique structure, which includes two amino groups and a keto group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Diamino-4-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as amino acids or their derivatives. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. These methods may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of various applications.
化学反应分析
Types of Reactions
(S)-2,5-Diamino-4-oxopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can replace the amino or keto groups under specific conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
(S)-2,5-Diamino-4-oxopentanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is involved in metabolic pathways and can be used to study enzyme functions and interactions.
Medicine: It has potential therapeutic applications, including drug development and disease treatment.
Industry: The compound is used in the production of various chemicals, pharmaceuticals, and materials.
作用机制
The mechanism of action of (S)-2,5-Diamino-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in catalytic reactions, and influence biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Meldrum’s acid: Known for its reactivity and use in organic synthesis.
Pyridine derivatives: Used in various chemical reactions and as building blocks for pharmaceuticals.
Pyrimidine derivatives: Important in the synthesis of nucleotides and nucleic acids.
Uniqueness
(S)-2,5-Diamino-4-oxopentanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its dual amino groups and keto group provide versatility that is not commonly found in similar compounds.
属性
分子式 |
C5H10N2O3 |
|---|---|
分子量 |
146.14 g/mol |
IUPAC 名称 |
(2S)-2,5-diamino-4-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-2-3(8)1-4(7)5(9)10/h4H,1-2,6-7H2,(H,9,10)/t4-/m0/s1 |
InChI 键 |
SURWICONOPIANU-BYPYZUCNSA-N |
手性 SMILES |
C([C@@H](C(=O)O)N)C(=O)CN |
规范 SMILES |
C(C(C(=O)O)N)C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/no-structure.png)






![5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12922948.png)
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione](/img/structure/B12922967.png)
